

# The Mechanism of Action of BI-1808: A Technical Guide

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## Compound of Interest

Compound Name: OS 1808

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## Abstract

BI-1808 (also known as OS-1808) is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor necrosis factor receptor 2 (TNFR2).<sup>[1][2][3]</sup> As a promising immunotherapeutic agent, BI-1808 is engineered to modulate the tumor microenvironment by selectively targeting and depleting key immunosuppressive cells. This document provides a comprehensive overview of the mechanism of action of BI-1808, supported by preclinical and clinical data. It details the experimental protocols used to elucidate its function and presents this information in a structured format for drug development professionals.

## Core Mechanism of Action

BI-1808 exerts its anti-tumor effects through a multi-faceted mechanism centered on the blockade of the TNF- $\alpha$ /TNFR2 signaling axis and the subsequent reprogramming of the tumor immune landscape.<sup>[4][5][6]</sup> TNFR2 is highly expressed on tumor-associated regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.<sup>[4][7]</sup> The core mechanism of BI-1808 involves two primary actions:

- **Ligand Blockade:** BI-1808 competitively binds to TNFR2, preventing its interaction with its natural ligand, tumor necrosis factor-alpha (TNF- $\alpha$ ).<sup>[3][8]</sup> This blockade inhibits the pro-survival and proliferative signals that TNF- $\alpha$  provides to Tregs, thereby compromising their immunosuppressive function.<sup>[9]</sup>

- **FcγR-Dependent Depletion of Regulatory T cells (Tregs):** The Fc portion of the BI-1808 IgG1 antibody engages with Fcγ receptors (FcγR) on effector immune cells, such as natural killer (NK) cells and macrophages, within the tumor microenvironment.[\[4\]](#)[\[6\]](#) This interaction triggers antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the specific depletion of TNFR2-high intratumoral Tregs.[\[4\]](#)[\[10\]](#)

The depletion of immunosuppressive Tregs shifts the balance of the tumor microenvironment from an immunosuppressed to an inflamed state. This reprogramming is further enhanced by:

- **Expansion and Activation of CD8+ T cells:** With the reduction of Treg-mediated suppression, cytotoxic CD8+ T cells can more effectively recognize and eliminate tumor cells.[\[8\]](#)[\[9\]](#) Evidence suggests that BI-1808 treatment leads to a significant expansion of the intratumoral CD8+ T cell population and an increased CD8+/Treg ratio.[\[2\]](#)
- **Modulation of Myeloid Cells:** The mechanism of action also involves the modulation of other innate immune cells, including neutrophils and myeloid-derived suppressor cells (MDSCs), further contributing to a more robust anti-tumor immune response.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Data Presentation

### Preclinical Data Summary

The preclinical development of BI-1808 involved a series of in vitro and in vivo studies to establish its mechanism of action, efficacy, and safety profile.

Parameter	Model/System	Key Findings	Reference(s)
Binding Affinity	Recombinant human and cynomolgus TNFR2	Sub-nanomolar affinity	[9]
In Vivo Efficacy (Monotherapy)	Syngeneic mouse tumor models (using a murine surrogate antibody)	Potent anti-tumor activity; regression of large established tumors.	[4][7]
In Vivo Efficacy (Combination Therapy)	Syngeneic mouse tumor models with partial sensitivity to checkpoint blockade	Complete cures observed in all treated mice when combined with an anti-PD-1 antibody.	[3][8]
Toxicology	Cynomolgus Macaques	Well-tolerated at doses up to 200 mg/kg administered weekly for four weeks.	[4]
Pharmacokinetics (NHP)	Cynomolgus Macaques	Expected half-life of two weeks at receptor saturation.	[4]
Cytokine Release	In vitro human cell assays and humanized mouse models	No indications of harmful cytokine release.	[4]

## Clinical Data Summary (Phase 1/2a, NCT04752826)

The ongoing Phase 1/2a clinical trial is evaluating the safety and efficacy of BI-1808 as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors and T-cell lymphomas.

Parameter	Patient Cohort	Key Findings	Reference(s)
Objective Response Rate (ORR)	Cutaneous T-cell Lymphoma (CTCL) (n=13 evaluable)	46%	<a href="#">[11]</a>
Disease Control Rate (DCR)	Cutaneous T-cell Lymphoma (CTCL) (n=13 evaluable)	92%	<a href="#">[11]</a>
Clinical Response (Monotherapy)	Gastrointestinal Stromal Tumor (GIST) (n=1)	Robust and ongoing partial response in a heavily pretreated patient.	<a href="#">[12]</a>
Pharmacodynamics	Patients with advanced malignancies	Doses $\geq$ 675 mg Q3W resulted in complete receptor occupancy throughout the dosing interval.	<a href="#">[3]</a> <a href="#">[13]</a>
Biomarkers	Patients with advanced malignancies	Significant reduction of regulatory T-cells and a substantial increase in soluble TNFR2 (sTNFR2) at doses $\geq$ 675 mg Q3W.	<a href="#">[3]</a>
Safety	Patients with advanced malignancies	Favorable safety profile with no dose-limiting toxicities observed in the monotherapy arm.	<a href="#">[12]</a>

## Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical and clinical evaluation of BI-1808, based on publicly available information.

## Preclinical Toxicology in Cynomolgus Macaques

- Objective: To assess the safety and tolerability of BI-1808.
- Model: Cynomolgus macaques.
- Study Design: A GLP toxicology study was conducted with three dose levels: 2, 20, and 200 mg/kg. BI-1808 was administered weekly for four consecutive weeks, followed by an eight-week recovery period.
- Endpoints: Clinical signs, histopathological changes, and hematological parameters were monitored.
- Results: No adverse events were observed, and the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 200 mg/kg. Non-adverse and reversible increases in neutrophil counts and decreases in T cells were noted.[4]

## In Vivo Efficacy in Syngeneic Mouse Models

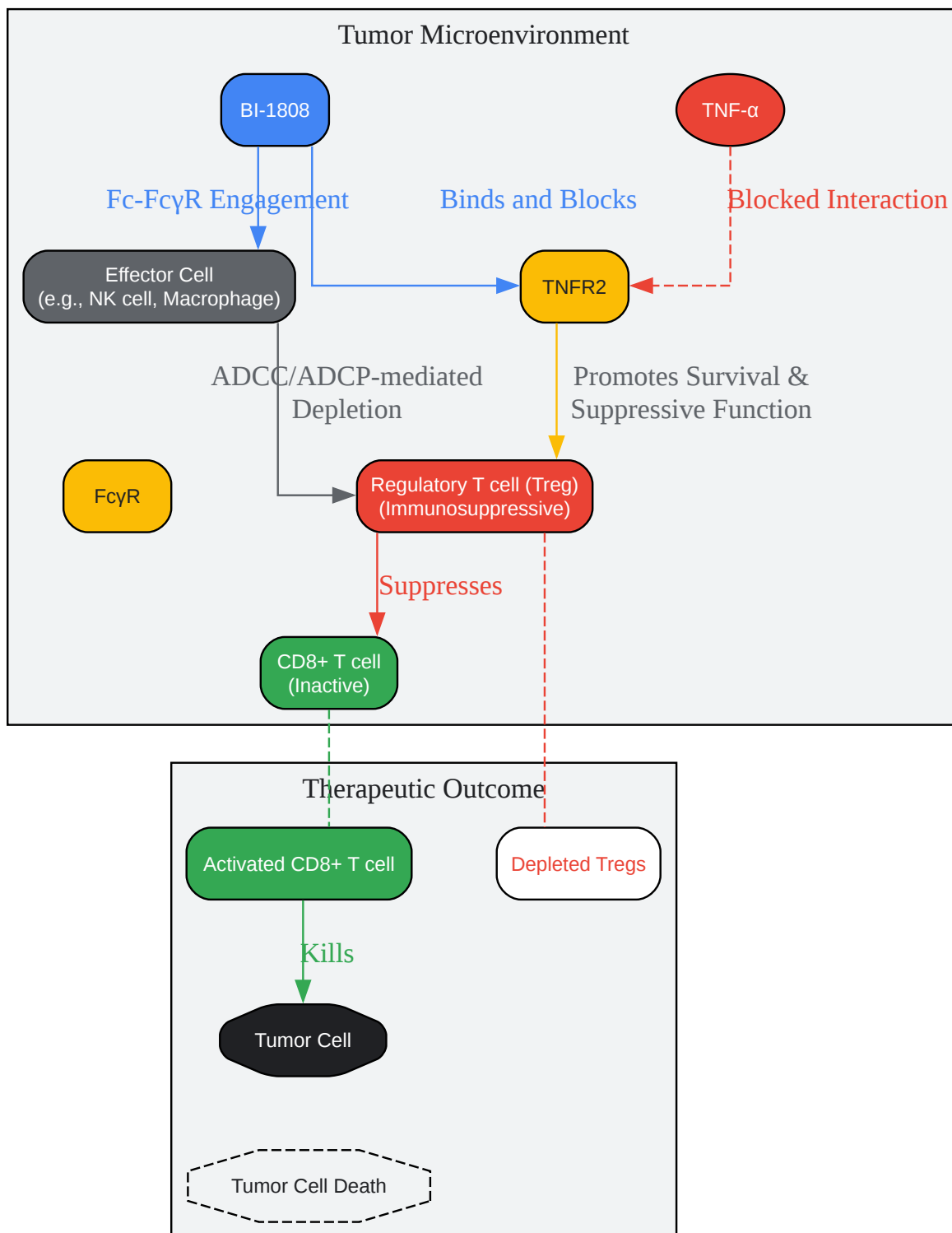
- Objective: To evaluate the anti-tumor efficacy of a murine surrogate of BI-1808, both as a monotherapy and in combination with anti-PD-1.
- Model: Immune-competent mice bearing syngeneic tumors. Specific models used include MC38 and CT26.
- Methodology: A murine surrogate antibody with ligand-blocking and FcγR-engaging properties was administered to tumor-bearing mice. Tumor growth was monitored over time. For mechanism of action studies, tumor-infiltrating lymphocytes were analyzed.
- Endpoints: Tumor growth inhibition, complete tumor regression, and changes in the composition of the tumor microenvironment (e.g., Treg and CD8+ T cell populations).
- Results: The surrogate antibody demonstrated significant anti-tumor activity and synergized with anti-PD-1 to induce complete cures in models with partial sensitivity to checkpoint inhibition.[2][4][7]

## Phase 1/2a Clinical Trial (NCT04752826)

- Objective: To evaluate the safety, tolerability, and preliminary efficacy of BI-1808 alone and in combination with pembrolizumab.
- Study Design: An open-label, dose-escalation, and expansion study.
  - Phase 1a: Monotherapy dose escalation (25 mg to 1000 mg Q3W).
  - Phase 1b: Combination therapy (with pembrolizumab) dose escalation.
  - Phase 2a: Monotherapy and combination therapy expansion cohorts in specific tumor types (e.g., ovarian cancer, NSCLC, T-cell lymphomas).
- Patient Population: Patients with advanced malignancies who have progressed after standard therapy.
- Primary Endpoints: Safety, tolerability, determination of the recommended Phase 2 dose (RP2D).
- Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), duration of response (DoR), pharmacokinetics (PK), and pharmacodynamics (PD).
- Biomarker Analysis: Tumor biopsies were collected pre-treatment and on-treatment (e.g., at 5 weeks) to assess changes in the tumor microenvironment. Immunofluorescence staining was used to quantify Foxp3+ CD4+ Tregs and CD8+ T cells.[2]

## Visualizations

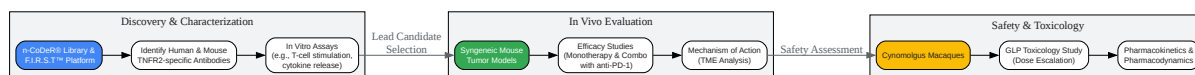
### Signaling Pathway of BI-1808's Mechanism of Action



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Caption: Mechanism of action of BI-1808 in the tumor microenvironment.

## Experimental Workflow for Preclinical Evaluation

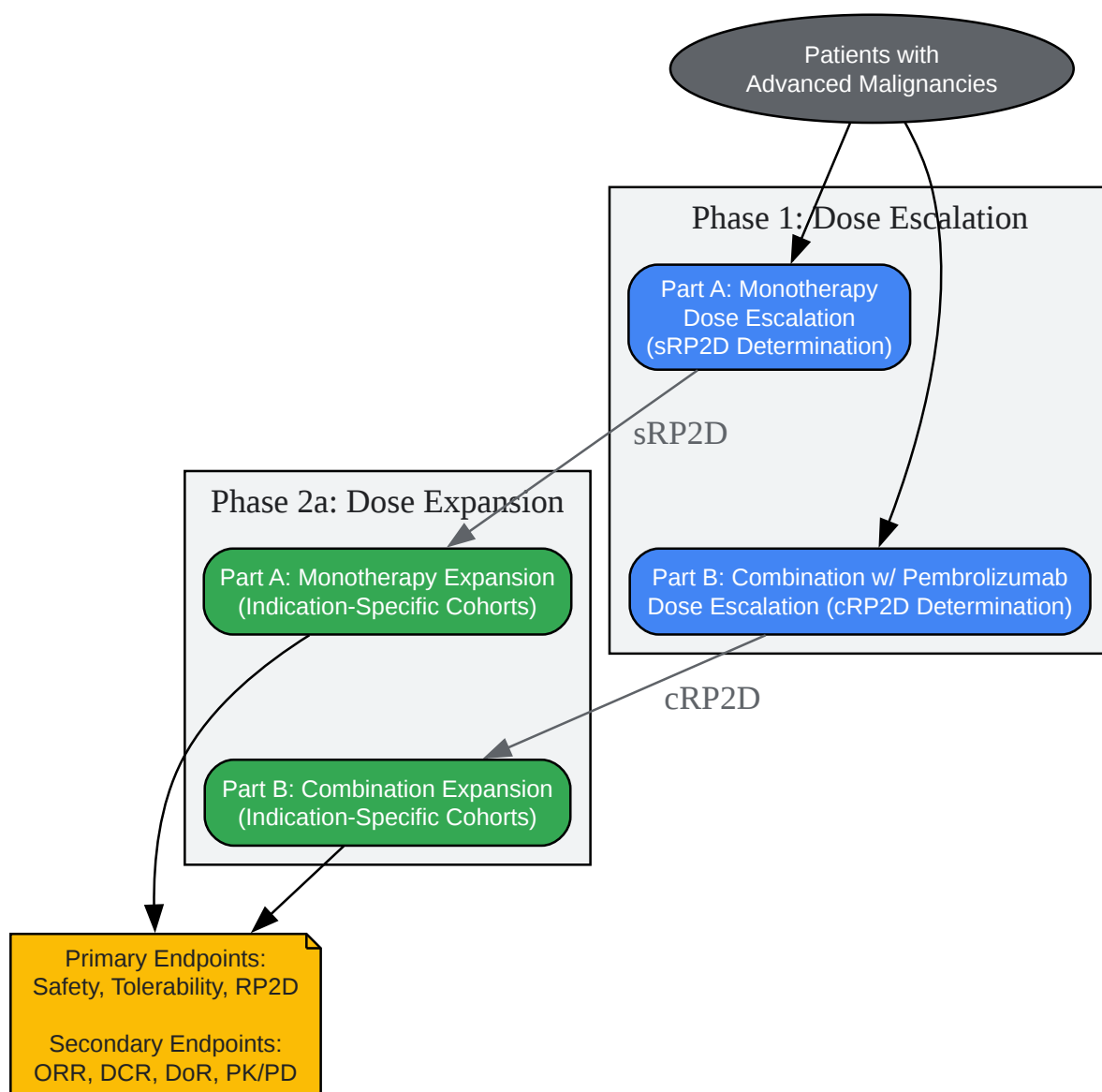


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Caption: Preclinical development workflow for BI-1808.

## Clinical Trial Workflow (NCT04752826)





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Caption: Workflow of the Phase 1/2a clinical trial of BI-1808.

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## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. bioinvent.com [bioinvent.com]
- 3. ascopubs.org [ascopubs.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bioinvent.com [bioinvent.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Antagonistic Antibody Targeting TNFR2 Inhibits Regulatory T Cell Function to Promote Anti-Tumor Activity [frontiersin.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. BioInvent Presents Promising Early Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 | Company Announcement | Investigate [investigate.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. jitc.bmj.com [jitc.bmj.com]
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